molecular formula C11H20N2O6S B1449714 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate CAS No. 1262983-79-8

2-(Morpholin-4-ylmethyl)aniline sulfate hydrate

Cat. No.: B1449714
CAS No.: 1262983-79-8
M. Wt: 308.35 g/mol
InChI Key: UAPDBLWAYLKUGE-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)aniline sulfate hydrate is a useful research compound. Its molecular formula is C11H20N2O6S and its molecular weight is 308.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)aniline;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPDBLWAYLKUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Morpholin-4-ylmethyl)aniline Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists utilizing 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate .

CAS: 1262983-79-8 | Role: Privileged Scaffold & Kinase Inhibitor Intermediate[1][2]

Executive Summary: The "Ortho-Effect" Advantage

In the landscape of modern drug discovery, 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate represents more than a simple building block; it is a strategic "solubility-enhancing warhead."[1] This compound is extensively utilized to introduce the 2-morpholinomethylphenyl moiety into small molecule inhibitors, particularly targeting kinases (e.g., FAK, EGFR, VEGFR).[1]

Why this specific intermediate?

  • Solubility Modulation: The morpholine ring (pKa ~8.[1]3) acts as a solubilizing group, critical for optimizing the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.[1]

  • Intramolecular Dynamics: The ortho-substitution pattern facilitates unique intramolecular hydrogen bonding, often pre-organizing the molecule for binding to the ATP-binding pocket of enzymes.[1]

  • Salt Stability: The sulfate hydrate form transforms the typically oxidation-prone, oily free base into a stable, crystalline solid, ensuring consistent stoichiometry in high-throughput synthesis.[1]

Chemical Profile & Physical Properties[1][3][4][5][6][7][8]

The sulfate hydrate form is engineered for stability.[1] Unlike the free base, which can darken upon exposure to air (oxidation of the aniline nitrogen), the sulfate salt remains stable under ambient conditions.[1]

PropertyData
IUPAC Name 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
CAS Number 1262983-79-8
Molecular Formula

Molecular Weight ~308.36 g/mol (Anhydrous basis: 290.[1]33)
Appearance White to off-white crystalline powder
Solubility High in

, DMSO; Low in

, Hexanes
pKa (Morpholine) ~8.3 (Protonation site 1)
pKa (Aniline) ~4.0 (Protonation site 2 - typically free in physiological pH)

Synthetic Utility & Manufacturing Logic[1]

The synthesis of this compound follows a "Convergent Reductive Pathway."[1] The choice of the sulfate salt is deliberate: it allows for the purification of the amine without chromatography, utilizing the differential solubility of the salt in alcoholic solvents.[1]

Synthesis Workflow (Mechanism-Driven)[1]

The synthesis typically proceeds via the nucleophilic substitution of 2-nitrobenzyl bromide followed by chemoselective reduction.[1]

SynthesisPath SM1 2-Nitrobenzyl Bromide Inter Intermediate: 2-(Morpholinomethyl) nitrobenzene SM1->Inter SN2 Substitution (K2CO3, MeCN) Reagent Morpholine (Nucleophile) Reagent->Inter Product Free Base: 2-(Morpholinomethyl)aniline Inter->Product Chemoselective Nitro Reduction Red Reduction (H2/Pd-C or Fe/HCl) Salt Target: Sulfate Hydrate Salt Product->Salt Salt Formation (H2SO4, EtOH/H2O)

Figure 1: Convergent synthesis pathway ensuring high purity via salt crystallization.[1]

Detailed Protocol: Salt Formation & Purification

Note: This protocol assumes the isolation of the crude free base oil from the reduction step.[1]

Objective: Convert the unstable free base oil into the stable sulfate hydrate.

  • Dissolution: Dissolve 10.0 g (52 mmol) of crude 2-(morpholin-4-ylmethyl)aniline (free base) in 50 mL of absolute ethanol.

    • Why: Ethanol solubilizes the organic free base but often precipitates the sulfate salt.[1]

  • Acidification: Cool the solution to 0–5°C. Slowly add Sulfuric Acid (1.0 equiv, 2.8 mL) dropwise.

    • Critical Control: Exothermic reaction.[1] Temperature must be kept <10°C to prevent acid-catalyzed polymerization or decomposition.[1]

  • Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1] If no solid forms, add diethyl ether (anti-solvent) dropwise until turbidity persists.[1]

  • Hydration: Add a small quantity of water (0.5 mL) if the specific hydrate form is required for crystal packing stability (polymorph control).[1]

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) followed by diethyl ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Self-Validation Check:

  • 1H NMR (DMSO-d6): The benzylic

    
     protons (singlet, ~3.6 ppm) and the morpholine ring protons must be distinct.[1] A shift in the morpholine peaks compared to the free base confirms protonation.[1]
    

Medicinal Chemistry Applications

This scaffold is a "Key Intermediate" for kinase inhibitors.[1] The aniline nitrogen serves as the nucleophile in


 reactions with chloropyrimidines or in amide couplings.[1]
The "Hinge Binder" Strategy

In FAK (Focal Adhesion Kinase) and EGFR inhibitors, the aniline moiety often binds to the kinase hinge region.[1]

Experimental Protocol: Coupling to 2,4-Dichloropyrimidine This reaction creates the core scaffold for many FAK inhibitors.[1]

  • Reagents: 2-(Morpholin-4-ylmethyl)aniline sulfate (1.0 eq), 2,4-Dichloropyrimidine (1.1 eq), DIPEA (3.0 eq).

    • Why DIPEA? You need 2 equivalents to neutralize the sulfate and 1 equivalent to scavenge the HCl generated during substitution.[1]

  • Solvent: n-Butanol or IPA (Isopropanol).[1]

    • Why: Protic solvents facilitate

      
       reactions on pyrimidines via H-bonding activation of the pyrimidine nitrogen.[1]
      
  • Conditions: Reflux (100–110°C) for 4–6 hours.

  • Workup: Concentrate solvent. Neutralize with saturated

    
    .[1] Extract with DCM.[1]
    
  • Outcome: The product is the 2-amino-4-chloropyrimidine adduct (regioselectivity is driven by the steric hindrance of the morpholine group, directing attack to the less hindered position or electronic control depending on the pyrimidine substituents).[1]

ApplicationWorkflow Aniline 2-(Morpholin-4-ylmethyl) aniline Sulfate Complex Transition State: SNAr Mechanism Aniline->Complex + DIPEA (Base) Scaffold 2,4-Dichloropyrimidine Scaffold->Complex Drug Kinase Inhibitor Core (e.g., FAK/EGFR Target) Complex->Drug - HCl Regioselective Coupling

Figure 2: Application of the intermediate in synthesizing kinase inhibitor cores.[1]

Quality Control & Analytical Standards

To ensure the integrity of this building block in library synthesis, the following parameters must be met.

TestAcceptance CriteriaMethodology
Purity (HPLC) > 98.0% (Area %)C18 Column, MeCN/H2O + 0.1% TFA Gradient
1H NMR Consistent with structureDMSO-d6; Confirm Morpholine/Aniline ratio (1:1)
Sulfate Content 28.0% – 32.0%Gravimetric (BaSO4) or Ion Chromatography
Water (KF) 2.0% – 6.0%Karl Fischer Titration (confirms hydrate)

Diagnostic NMR Peaks (DMSO-d6):

  • 
     3.60 (s, 2H, Benzylic 
    
    
    
    )[1]
  • 
     2.3–2.5 (m, 4H, Morpholine N-
    
    
    
    )[1]
  • 
     3.5–3.7 (m, 4H, Morpholine O-
    
    
    
    )[1]
  • 
     6.5–7.2 (m, 4H, Aromatic protons)[1]
    

Safety & Handling (MSDS Summary)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature. The sulfate salt is significantly more stable than the free base but should still be protected from moisture to maintain precise stoichiometry.[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

References

  • PubChem. (n.d.).[1][3] 2-(Morpholin-4-ylmethyl)aniline.[1][2][4][5][6] National Center for Biotechnology Information.[1] Retrieved February 21, 2026, from [Link][1]

  • Boehringer Ingelheim International GmbH. (2016).[1] Benzopyrrolidone derivatives possessing antiviral and anticancer properties (WO2016131789A1).[1] World Intellectual Property Organization.[1] Retrieved February 21, 2026, from [1]

  • MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl as Potential FAK Inhibitors. Molecules. Retrieved February 21, 2026, from [Link][1]

Sources

molecular weight and formula of 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Morpholin-4-ylmethyl)aniline sulfate hydrate (CAS: 1262983-79-8) is a specialized bicyclic building block utilized primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates. Structurally, it consists of an aniline ring substituted at the ortho position with a morpholinomethyl group, stabilized as a sulfate salt with associated water molecules.[1]

This guide addresses the critical physicochemical properties, synthesis logic, and analytical characterization of this compound. Note that as a "hydrate," the exact molecular weight is variable depending on the degree of hydration (stoichiometry of water), which is process-dependent.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise molecular weight of the sulfate hydrate form depends on the specific stoichiometry of the salt (mono- vs. di-sulfate) and the water content (hemi-, mono-, or di-hydrate). The data below assumes the standard 1:1:1 stoichiometry (Monosulfate Monohydrate) as the baseline for calculation, which is typical for this class of anilines.

Core Nomenclature
  • IUPAC Name: 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate

  • Common Synonyms: 2-(4-Morpholinylmethyl)phenylamine sulfate; o-(Morpholinomethyl)aniline sulfate.[1]

  • CAS Number (Sulfate Hydrate): 1262983-79-8[1][2]

  • CAS Number (Free Base): 95539-61-0[1][3]

Molecular Weight & Formula Breakdown[1][9]
ComponentChemical FormulaMolecular Weight ( g/mol )Contribution
Free Base

192.26 Active Moiety
Sulfuric Acid

98.08 Counterion
Water

18.02 Solvate
Total (Anhydrous Sulfate)

290.34 Theoretical Dry Salt
Total (Monohydrate)

308.36 Target Value

Critical Note on Stoichiometry: Researchers must verify the specific batch Certificate of Analysis (CoA). If the compound is a hemisulfate (


), the MW would be ~241.3  g/mol  (anhydrous).[1] If it is a hemihydrate  (

), the MW would be ~299.35 g/mol .[1]

Synthesis & Salt Formation Workflow

The synthesis of 2-(Morpholin-4-ylmethyl)aniline typically follows a reductive amination or alkylation pathway, followed by controlled salt formation. The ortho substitution pattern introduces steric effects that can influence the stability of the salt form.[1]

Synthetic Pathway Diagram[1]

SynthesisPathway Start 2-Nitrobenzyl Bromide (Starting Material) Inter 4-(2-Nitrobenzyl)morpholine (Intermediate) Start->Inter Nucleophilic Substitution (K2CO3, DMF) Morpholine Morpholine (Reagent) Morpholine->Inter Reduction Reduction (H2/Pd-C or Fe/AcOH) Inter->Reduction FreeBase 2-(Morpholin-4-ylmethyl)aniline (Free Base) Reduction->FreeBase SaltForm Salt Formation (H2SO4 in EtOH/H2O) FreeBase->SaltForm Final Sulfate Hydrate (Final Product) SaltForm->Final Crystallization

Figure 1: Standard synthetic route from 2-nitrobenzyl precursors to the final sulfate hydrate salt.

Protocol Narrative
  • Nucleophilic Substitution: 2-Nitrobenzyl bromide is reacted with morpholine in the presence of a base (

    
    ) to form the nitro-intermediate.[1]
    
  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (

    
    , Pd/C) or iron/acid reduction.[1][4] This yields the Free Base  (
    
    
    
    ).[1]
  • Salt Formation (Critical Step):

    • The free base is dissolved in ethanol.[1]

    • Concentrated sulfuric acid (1.0 eq) is added slowly at 0-5°C.[1]

    • The sulfate salt precipitates.[1] Water is often introduced during the workup or crystallization, leading to the hydrate form.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the identity and purity of the compound must be validated using a multi-modal approach. The "Hydrate" designation requires specific attention to thermal analysis.

A. High-Performance Liquid Chromatography (HPLC)[1]
  • Objective: Determine chemical purity (Organic impurities).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]

    • Note: The morpholine nitrogen is basic; TFA is required to suppress peak tailing.[1]

  • Detection: UV at 254 nm (Aromatic ring).[1]

B. Thermogravimetric Analysis (TGA)[1]
  • Objective: Quantify water content to confirm "Hydrate" stoichiometry.

  • Method: Ramp 10°C/min from 25°C to 300°C under

    
    .
    
  • Interpretation:

    • Weight loss < 100-120°C: Corresponds to lattice water (hydrate).[1]

    • Calculation:

      
      .[1]
      
    • Example: A 5.8% weight loss typically indicates a monohydrate for a molecule of this size (~308 Da).[1]

C. 1H-NMR Spectroscopy (DMSO-d6)
  • Key Diagnostic Signals:

    • 
       3.5 - 3.7 ppm:  Morpholine ether protons (
      
      
      
      ).[1]
    • 
       2.3 - 2.5 ppm:  Morpholine amine protons (
      
      
      
      ).[1]
    • 
       3.5 ppm (singlet):  Benzylic methylene (
      
      
      
      ).[1]
    • 
       9.0 - 10.0 ppm:  Broad singlet indicating protonated amine (
      
      
      
      ) due to sulfuric acid.[1]
Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample (White Solid) HPLC HPLC Analysis Sample->HPLC IC Ion Chromatography Sample->IC TGA TGA / KF Titration Sample->TGA Result_HPLC Purity > 98%? HPLC->Result_HPLC Result_IC Sulfate Detected? IC->Result_IC Result_TGA Water Content? TGA->Result_TGA Decision Confirm Identity: 2-(Morpholin-4-ylmethyl)aniline Sulfate Hydrate Result_HPLC->Decision Pass Result_IC->Decision Positive (1:1 eq) Result_TGA->Decision ~5-6% Loss (Monohydrate)

Figure 2: Analytical decision tree for validating the salt and solvate form.

Handling, Stability, and Safety

Hygroscopicity

As a sulfate hydrate , this compound is likely hygroscopic .[1] It can absorb atmospheric moisture, altering its effective molecular weight over time.[1]

  • Storage: Store at 2-8°C in a tightly sealed container, preferably under desiccant or inert gas (Argon).

  • Usage: Equilibrate to room temperature before opening to prevent condensation.

Solubility
  • Water: High solubility (due to sulfate salt form).[1]

  • DMSO: Soluble.

  • Non-polar solvents (Hexane, DCM): Poor solubility.[1]

Safety (GHS Classifications)

Based on the aniline and morpholine substructures:

  • H302: Harmful if swallowed.[1][5][6]

  • H315/H319: Causes skin and serious eye irritation.[1][5][6]

  • H335: May cause respiratory irritation.[1][5][6]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Handle in a fume hood.

References

  • Hit2Lead (ChemBridge). 2-(morpholin-4-ylmethyl)aniline sulfate hydrate Product Page. (Catalog ID: BB-4013810).[1][2] Retrieved from

  • PubChem. 2-(morpholin-4-ylmethyl)aniline (Free Base) Compound Summary. CID 6484555.[1][7] Retrieved from

  • Synblock. Chemical Data for CAS 95539-61-0. Retrieved from

  • PrepChem. General Synthesis of Aniline Sulfates. Retrieved from

Sources

A Technical Guide to the Core Differences Between 2-(Morpholin-4-ylmethyl)aniline Free Base and Its Sulfate Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The transformation of a free base into a salt form is a cornerstone of pharmaceutical development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of the core differences between 2-(Morpholin-4-ylmethyl)aniline as a free base and its sulfate salt. While specific experimental data for this compound is not extensively published, this paper will leverage established principles of salt selection and characterization to provide a comprehensive framework for understanding the anticipated distinctions. We will delve into the rationale behind salt formation, compare and contrast the expected properties of the free base and sulfate salt—including solubility, stability, and hygroscopicity—and provide detailed experimental protocols for their characterization. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Rationale for Salt Formation in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, the selection of the optimal solid-state form is a critical decision.[1] Many active pharmaceutical ingredients (APIs) are weak bases or acids, and their inherent physicochemical properties may not be ideal for formulation, manufacturing, or achieving the desired therapeutic effect.[2] Salt formation is a widely employed strategy to modulate these properties, with approximately 50% of all drugs on the market being administered as salts.

The conversion of a free base, such as 2-(Morpholin-4-ylmethyl)aniline, into a salt by reacting it with an acid offers several potential advantages:

  • Enhanced Aqueous Solubility: This is often the primary driver for salt formation. Improved solubility can lead to better dissolution rates and, consequently, enhanced bioavailability for oral dosage forms.[3]

  • Improved Stability: Salts can exhibit greater thermal and chemical stability compared to their corresponding free bases, leading to a longer shelf life and more robust drug products.[4]

  • Modified Hygroscopicity: The tendency of a substance to take up moisture from the atmosphere can be altered through salt formation, which is crucial for handling, processing, and storage.

  • Favorable Crystal Properties: Salt formation can lead to more desirable crystalline habits, which can improve flowability and compressibility during tablet manufacturing.[5]

This guide will focus on the specific case of 2-(Morpholin-4-ylmethyl)aniline and its sulfate salt, providing a detailed comparative analysis based on these fundamental principles.

Molecular and Structural Overview

2.1. 2-(Morpholin-4-ylmethyl)aniline Free Base

  • Chemical Name: 2-(Morpholin-4-ylmethyl)aniline

  • CAS Number: 95539-61-0[6]

  • Molecular Formula: C₁₁H₁₆N₂O[6]

  • Molecular Weight: 192.26 g/mol [6]

  • Structure:

    • An aniline moiety (a benzene ring with an amino group).

    • A morpholine ring attached to the aniline via a methylene bridge.

    • The presence of two basic nitrogen atoms (one in the aniline group and one in the morpholine ring) makes this molecule a candidate for salt formation with an acid.

2.2. 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt

  • Chemical Name: 2-(morpholin-4-ylmethyl)aniline sulfate hydrate[7]

  • CAS Number: 1262983-79-8[7]

  • Molecular Formula: C₁₁H₁₆N₂O · H₂SO₄ · xH₂O (The degree of hydration may vary)

  • Structure: The sulfate salt is formed by the protonation of one or both of the basic nitrogen atoms of the 2-(Morpholin-4-ylmethyl)aniline molecule by sulfuric acid. The resulting anilinium and/or morpholinium cations then form an ionic bond with the sulfate anion.

SaltFormation FB 2-(Morpholin-4-ylmethyl)aniline (Free Base) SS 2-(Morpholin-4-ylmethyl)aniline Sulfate (Sulfate Salt) FB->SS + H₂SO₄ (Protonation) SA Sulfuric Acid (H₂SO₄) SS->FB - H₂SO₄ (Deprotonation)

Caption: Salt formation of 2-(Morpholin-4-ylmethyl)aniline.

Comparative Physicochemical Properties

This section outlines the expected differences in the key physicochemical properties between the free base and the sulfate salt, based on established principles of pharmaceutical sciences.

3.1. Solubility

A significant difference is anticipated in the aqueous solubility of the free base and its sulfate salt.

  • Free Base: As an organic amine, the free base is expected to have limited solubility in water, particularly at neutral and higher pH values.[8] Its solubility will likely increase in acidic conditions due to the protonation of the amine groups.

  • Sulfate Salt: The sulfate salt is predicted to be significantly more water-soluble than the free base across a wider pH range.[4] This is due to the ionic nature of the salt, which allows for more favorable interactions with polar water molecules. The dissolution of the salt in water will generate the protonated amine and the sulfate anion.

Property2-(Morpholin-4-ylmethyl)aniline Free Base2-(Morpholin-4-ylmethyl)aniline Sulfate SaltRationale
Aqueous Solubility Low (especially at neutral/basic pH)HighIonic nature of the salt enhances interaction with water.[4]
pH-dependent Solubility Increases at low pHGenerally high, may decrease at very high pH due to conversion to free base.Protonation of the amine at low pH increases solubility.
Solubility in Organic Solvents Generally higher in non-polar solventsGenerally lower in non-polar solventsThe free base is less polar than the ionic salt.

3.2. Stability

The chemical and physical stability of the two forms are also expected to differ.

  • Free Base: The aniline moiety in the free base can be susceptible to oxidation, which can lead to coloration upon exposure to air and light.[8] The free base may also be more volatile and have a lower melting point compared to the salt form.

  • Sulfate Salt: The sulfate salt is generally expected to be more stable. The protonation of the nitrogen atoms can reduce their susceptibility to oxidation. Salts typically have higher melting points and are less volatile than their corresponding free bases.[4] However, the salt form may be susceptible to disproportionation (conversion back to the free base) under certain conditions, such as in the presence of basic excipients or high humidity.

Property2-(Morpholin-4-ylmethyl)aniline Free Base2-(Morpholin-4-ylmethyl)aniline Sulfate SaltRationale
Chemical Stability (Oxidation) More prone to oxidationGenerally more stableProtonation of nitrogen reduces electron density and reactivity.
Physical Stability (Melting Point) LowerHigherIonic lattice of the salt requires more energy to break.[4]
Potential Degradation Pathways Oxidation of the aniline groupDisproportionation to free base, potential for hydrate formation/conversion.Environmental factors can influence the stability of each form.

3.3. Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development.[9]

  • Free Base: The free base, being a non-ionic solid, is likely to be less hygroscopic than its salt form.

  • Sulfate Salt: Sulfate salts, in general, can be hygroscopic.[10] The degree of hygroscopicity will depend on the crystal lattice structure and the presence of any hydrates. It is crucial to characterize the hygroscopic behavior of the sulfate salt to determine appropriate handling and storage conditions.

Property2-(Morpholin-4-ylmethyl)aniline Free Base2-(Morpholin-4-ylmethyl)aniline Sulfate SaltRationale
Hygroscopicity Likely low to moderatePotentially moderate to highIonic nature and potential for hydration can increase moisture uptake.[10]

Manufacturing and Handling Considerations

The differences in physicochemical properties translate to different considerations during manufacturing and handling.

Aspect2-(Morpholin-4-ylmethyl)aniline Free Base2-(Morpholin-4-ylmethyl)aniline Sulfate Salt
Formulation Suitable for non-aqueous formulations or when low solubility is desired. May require solubilizing agents for aqueous formulations.Preferred for aqueous formulations due to higher solubility.[4]
Handling May require protection from light and oxygen to prevent degradation.May require controlled humidity environments to prevent moisture uptake and potential physical changes.[10]
Processability May have poorer flow and compaction properties.Crystalline salts often exhibit better processability for tableting.[5]

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of both the free base and the sulfate salt, and to quantify their properties.

5.1. Identification and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the chemical structure of the free base and to observe shifts in the signals of protons and carbons near the nitrogen atoms upon salt formation.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and confirms the presence of the parent ion. For the salt, MS will detect the free base after in-source dissociation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and to observe changes in the N-H stretching and bending vibrations upon protonation in the salt form.

5.2. Physicochemical Characterization

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to assess the crystallinity and polymorphism of both forms.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying the presence of water or other solvates in the salt form.

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for the crystalline structure of each solid form, essential for identifying different polymorphs and confirming salt formation.

  • Dynamic Vapor Sorption (DVS): Quantifies the hygroscopicity of the solid forms by measuring mass change as a function of relative humidity.[9]

  • Solubility Studies: Determination of aqueous solubility at different pH values and in various biorelevant media is crucial for predicting in vivo performance.

Experimental Protocols

6.1. Protocol for Synthesis of 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt

This protocol describes a general method for the preparation of the sulfate salt from the free base.

  • Dissolution: Dissolve a known amount of 2-(Morpholin-4-ylmethyl)aniline free base in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Acid Addition: Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent to the free base solution with stirring. The amount of sulfuric acid will depend on whether a mono- or di-sulfate salt is desired.

  • Precipitation: The sulfate salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum at a controlled temperature to remove residual solvent.

SynthesisWorkflow start Start dissolve Dissolve Free Base in Solvent start->dissolve add_acid Add Sulfuric Acid Solution dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end End dry->end HPLCMethodDev start Start column_select Select C18 Column start->column_select mobile_phase Screen Mobile Phase (pH, Organic Solvent) column_select->mobile_phase gradient_opt Optimize Gradient Elution mobile_phase->gradient_opt forced_deg Perform Forced Degradation Studies gradient_opt->forced_deg peak_tracking Track Peaks and Assess Purity forced_deg->peak_tracking method_val Validate Method (ICH Guidelines) peak_tracking->method_val end End method_val->end

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Using 2-(Morpholin-4-ylmethyl)aniline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in the construction of carbon-nitrogen bonds. This powerful reaction facilitates the conversion of carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The process typically involves the initial reaction of a carbonyl compound with an amine to form a hemiaminal, which then reversibly loses water to generate an imine or iminium ion intermediate.[2] This intermediate is subsequently reduced in situ to the target amine. The elegance of this one-pot procedure lies in its ability to avoid the often problematic direct alkylation of amines, which can be difficult to control and lead to overalkylation.[4]

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) having emerged as a particularly mild, selective, and versatile reagent.[5][6][7] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the protonated imine (iminium ion) in the presence of the starting carbonyl group.[6][8] This selectivity is a key advantage over stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone.[4] Furthermore, NaBH(OAc)₃ offers a safer alternative to the toxic sodium cyanoborohydride (NaBH₃CN).[4][7]

This application note provides a detailed guide to performing reductive amination using 2-(Morpholin-4-ylmethyl)aniline sulfate, a primary aniline derivative incorporating a morpholine moiety. This structural motif is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the morpholine ring.[9] The use of the sulfate salt of this amine introduces specific considerations regarding its solubility and the need to manage the reaction's pH, which will be addressed in the detailed protocols.

Mechanistic Overview: The Reductive Amination Pathway

The reductive amination process can be visualized as a two-stage sequence occurring in a single reaction vessel. The initial stage is the formation of an iminium ion, which is then irreversibly reduced in the second stage.

Reductive_Amination_Mechanism cluster_equilibrium Equilibrium Steps Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 2-(Morpholin-4-ylmethyl)aniline Hemiaminal->Carbonyl - Amine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product Secondary Amine Product Iminium->Product + [H⁻] from NaBH(OAc)₃ ReducingAgent NaBH(OAc)₃ H2O H₂O H_plus H⁺ H_plus->Carbonyl Catalysis Experimental_Workflow Start Start: Combine Aldehyde and Amine Sulfate AddSolventBase Add Solvent (DCM/DCE) and Base (TEA/DIPEA) Start->AddSolventBase StirImine Stir for 30-60 min (Imine Formation) AddSolventBase->StirImine AddReducer Add NaBH(OAc)₃ StirImine->AddReducer StirReaction Stir at Room Temperature (2-24h) AddReducer->StirReaction Quench Quench with sat. aq. NaHCO₃ StirReaction->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash with Brine and Dry Extract->WashDry Purify Purify by Column Chromatography WashDry->Purify Product Final Product: Secondary Amine Purify->Product

Sources

Application Note: Amide Coupling Optimization for 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline + Base Tail" Paradox

The coupling of 2-(Morpholin-4-ylmethyl)aniline represents a classic "perfect storm" in medicinal chemistry synthesis. This substrate presents three distinct antagonistic forces that suppress reaction yield:

  • Electronic Deactivation: As an aniline, the nucleophilicity of the primary amine is significantly lower (pKa ~4.0–5.0) than aliphatic amines due to resonance delocalization.

  • Steric Hindrance: The ortho-substituted morpholinomethyl group creates a steric wall, blocking the trajectory of the activated electrophile.

  • Competitive Basicity (The "Morpholine Trap"): The morpholine nitrogen (pKa ~8.4) is approximately 10,000 times more basic than the aniline nitrogen. In standard protocols, this tertiary amine acts as a "proton sponge," potentially sequestering the carboxylic acid or poisoning the active ester intermediate, while remaining non-nucleophilic itself.[1]

This guide moves beyond standard HATU/DIPEA "shotgun" approaches, providing targeted protocols that isolate the nucleophilic aniline while managing the basic morpholine tail.

Mechanistic Analysis & Strategy

To optimize yield, we must visualize the competition at the molecular level. The diagram below illustrates the steric clash and the protonation equilibrium that dictates reactivity.

ReactionMechanism Substrate 2-(Morpholin-4-ylmethyl)aniline Protonation Morpholine Protonation (Kinetic Trap) Substrate->Protonation Fast (pKa ~8.4) Coupling Aniline Acylation (Thermodynamic Product) Substrate->Coupling Slow (pKa ~4.6) Sterics Ortho-Steric Hindrance Sterics->Coupling Blocks Attack

Figure 1: Mechanistic barriers to coupling. The morpholine tail rapidly protonates, potentially precipitating the substrate or altering solubility, while the ortho-group physically impedes the approach of bulky coupling reagents.

Screening Strategy & Critical Parameters

Do not rely on a single set of conditions. We utilize a Tiered Protocol Approach based on the steric demand of the carboxylic acid partner.

Critical Parameter: Base Selection[1]
  • Avoid: Triethylamine (TEA).[2] It often precipitates with the morpholine salt, gumming up the reaction.

  • Preferred: Pyridine (for T3P couplings) or DIPEA (for HATU/Acid Chlorides). Pyridine acts as a solvent and a mild base that buffers the system without quenching the active ester too aggressively.

Critical Parameter: Solvent Polarity

The substrate has a "schizophrenic" solubility profile—lipophilic aromatic ring vs. polar morpholine tail.

  • Optimal: DMF or EtOAc/DMF (4:1) . Pure DCM often fails to solubilize the protonated intermediate if the reaction stalls.

Optimized Protocols

Protocol A: The "Gold Standard" (T3P/Pyridine)

Best for: Valuable substrates, avoiding epimerization, and ease of workup.[1]

Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that drives equilibrium forward by releasing water-soluble byproducts. It is exceptionally effective for sterically hindered anilines because the active intermediate is less bulky than HATU/HOBt esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • 2-(Morpholin-4-ylmethyl)aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (allow 10 vol)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with Carboxylic Acid and Aniline in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine. Note: The mixture may warm slightly.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • QC Check: If conversion <50% at 4h, heat to 50°C. T3P is thermally stable.[1]

  • Workup (The Critical Step):

    • Dilute with EtOAc.[3][4]

    • Wash 1: Water (removes T3P byproducts).

    • Wash 2: 5% NaHCO₃ (removes unreacted acid).

    • Wash 3: Brine.[3][4]

    • Note: Do NOT wash with strong acid (1M HCl) unless you want to extract your product into the aqueous layer (due to the morpholine).

Protocol B: The "Sledgehammer" (Acid Chloride)

Best for: Extremely unreactive/bulky acids where Protocol A fails.

Why? Acid chlorides are the most reactive electrophiles, bypassing the need for bulky activating groups.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)[5]

  • DIPEA (3.0 equiv)

  • Solvent: DCM (anhydrous)[3]

Step-by-Step:

  • Activation: Dissolve Acid in DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride dropwise at 0°C. Stir 1h at RT until gas evolution ceases.

  • Concentration: Evaporate solvent/excess Oxalyl Chloride (crucial to avoid reacting with the aniline's morpholine). Redissolve acid chloride in DCM.

  • Coupling: Add Aniline (1.0 equiv) and DIPEA (3.0 equiv) in DCM.

  • Addition: Add the Acid Chloride solution slowly to the Aniline/Base mixture at 0°C.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3][5]

Protocol C: The "Modern Solution" (TCFH/NMI)

Best for: Poorly nucleophilic anilines where acid sensitivity is a concern.

Reference: Beutner et al., Org.[1][5] Lett. 2018. Reagents: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) + NMI (N-methylimidazole).[1] Mechanism: Forms a highly reactive acyl imidazolium species in situ, which is less sterically demanding than HATU.[1]

The "Morpholine Trap": Workup & Purification Guide

The most common failure mode is not the reaction, but the loss of product during extraction .

The Problem: The product contains a morpholine ring.

  • pKa of Product (Morpholine N): ~7.5–8.0.

  • pKa of Product (Amide N): Neutral.

Scenario: If you wash the organic layer with 1M HCl (pH 0), the morpholine protonates, and your product moves to the aqueous layer. You discard the aqueous layer, and you lose your yield.

Correct Workup Strategy:

Wash Solution Purpose Fate of Product
1M HCl AVOID Lost to Aqueous (Protonated)
10% Citric Acid (pH ~4) Risk Partial loss possible; test small aliquot.
Sat. NH₄Cl Safe Stays in Organic.
5% NaHCO₃ Safe Stays in Organic. Removes unreacted Acid.[4]

| Water/Brine | Safe | Stays in Organic. Removes polar impurities. |

Purification Trick: If the product is contaminated with unreacted aniline:

  • Dissolve crude in DCM.

  • Add polymer-supported isocyanate (scavenger resin).

  • Stir 2h. The resin reacts with the unreacted aniline (primary amine) but not the product (amide) or the morpholine (tertiary amine).

  • Filter and evaporate.[3][4]

Decision Tree for Optimization

Use this flowchart to select the correct protocol based on your initial results.

OptimizationTree Start Start: 2-(Morpholin-4-ylmethyl)aniline + Carboxylic Acid Q1 Is the Acid Sterically Hindered? Start->Q1 PathA Protocol A: T3P + Pyridine (EtOAc, 50°C) Q1->PathA No/Moderate PathB Protocol B: Acid Chloride (Oxalyl Cl + DIPEA) Q1->PathB Yes (Tertiary/Quaternary C) Check Check Conversion (LCMS) PathA->Check PathB->Check Success Yield > 80% Proceed to Workup Check->Success Good Fail Yield < 50% or No Reaction Check->Fail Poor Alt Protocol C: TCFH + NMI (MeCN, 60°C) Fail->Alt Try Alternative

Figure 2: Logic flow for selecting the optimal coupling strategy.

References

  • Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Beutner, G. L., et al. (2018).[1] "TCFH–NMI: A General Method for the Coupling of Carboxylic Acids with Primary and Secondary Amines." Organic Letters, 20(14), 4218–4222.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Application Note. "Protocols for Amide Coupling with Carboxylic Acids."

Sources

Technical Application Note: Optimization of Crystallization Systems for 2-(Morpholin-4-ylmethyl)aniline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(Morpholin-4-ylmethyl)aniline sulfate presents a unique challenge in process chemistry. As a Mannich base salt, it possesses a "schizophrenic" solubility profile: the morpholine and aniline rings confer lipophilicity, while the sulfate counterion and amine functionalities introduce high polarity and hydrogen-bonding potential.

This guide provides a rational, empirically grounded approach to solvent selection. Unlike simple organic solids, this sulfate salt requires a binary solvent system to balance the ionic lattice energy against the solvation of the organic framework. The protocols below prioritize Ethanol/Water and Methanol/Isopropanol systems, supported by a self-validating screening workflow to account for batch-to-batch impurity variations.

Physicochemical Profile & Solubility Thermodynamics

Understanding the molecular behavior is the first step to successful recrystallization.

FeatureChemical Implication for Purification
Ionic Character The sulfate salt implies a high lattice energy. Non-polar solvents (Hexane, Ether) will not dissolve it, even at boiling.
Mannich Base Instability Mannich bases can undergo retro-Mannich reactions (decomposition to aniline/formaldehyde) under prolonged high heat or strong acidic/basic stress. Process Constraint: Avoid boiling for >1 hour; avoid strong acids.
"Oiling Out" Risk The flexible methylene bridge and morpholine ring lower the melting point relative to rigid salts. This increases the risk of Liquid-Liquid Phase Separation (oiling out) before crystallization.
Hydrate Formation Sulfate salts of amines are hygroscopic and often form stable hydrates. Water in the solvent system may result in a hydrate form (CAS 1262983-79-8 is listed as a hydrate).

Recommended Solvent Systems

Based on the solubility parameters of aniline sulfates and morpholine derivatives, the following solvent systems are ranked by efficacy.

Table 1: Solvent System Performance Matrix
RankSolvent SystemRatio (v/v)MechanismBest For
1 Ethanol / Water 90:10 to 95:5 Anti-Solvent Crash General Purification. Water breaks the ionic lattice; Ethanol reduces solubility at low T.
2 Methanol / Isopropanol (IPA) 30:70 Polarity Gradient Oiling Out Prevention. IPA has a higher boiling point than EtOH, allowing for a wider cooling ramp.
3 Methanol / Acetone 20:80 Rapid Precipitation Removing Non-Polar Impurities. Acetone is a strong anti-solvent for the salt but dissolves organic tars.
4 Water (Pure) 100% Temperature Swing Final Polish. Only if the compound is highly pure. Risk of yield loss due to high water solubility.

Experimental Protocols

Protocol A: The "Self-Validating" Solvent Screen (Small Scale)

Use this protocol first to determine the exact ratio for your specific batch.

Objective: Define the metastable zone width (MSZW) and prevent oiling out.

  • Preparation: Place 100 mg of crude sulfate salt into four HPLC vials.

  • Solvent Addition:

    • Vial A: Add 200 µL Water.

    • Vial B: Add 500 µL Methanol.

    • Vial C: Add 500 µL Ethanol (95%).

    • Vial D: Add 500 µL Isopropanol.

  • Thermal Cycle: Heat block to 75°C (or reflux). Observe dissolution.

    • If not dissolved: Add solvent in 100 µL increments until clear.

    • If dissolved immediately: You have too much solvent (or it's too strong).

  • Cooling: Turn off heat and allow to cool to RT slowly.

  • Observation:

    • Crystals: Good candidate.

    • Oil droplets: Solvent is too polar or cooling too fast. Add anti-solvent (e.g., IPA to Methanol).

    • Precipitate (Amorphous): Cooling too fast.

Protocol B: Large-Scale Recrystallization (Ethanol/Water System)

Target Scale: 10g - 100g

Step 1: Dissolution

  • Charge crude 2-(Morpholin-4-ylmethyl)aniline sulfate into a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heat to reflux (approx. 78°C). The solid will likely not dissolve completely.

  • Critical Step: Add Deionized Water dropwise through the condenser while refluxing.

  • Stop adding water the moment the solution becomes clear (or only light turbidity from insoluble impurities remains).

    • Note: If >20% water is needed, switch to Methanol/IPA system.

Step 2: Hot Filtration (Clarification) [1]

  • If insoluble black specks (oxidized aniline) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Safety: Do not let the solution cool during filtration to avoid premature crystallization in the funnel.

Step 3: Controlled Crystallization

  • Return filtrate to a clean flask. Re-heat to reflux to dissolve any nuclei formed during filtration.

  • Remove from heat.[2] Stir at 200 RPM.

  • Seeding: When temperature reaches 60°C, add a few crystals of pure product (if available).

  • Allow to cool to Room Temperature (20-25°C) over 2 hours.

  • Chill: Place in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter vacuum using a Buchner funnel.[1][2]

  • Wash: Rinse the cake with cold Isopropanol or cold Ethanol/Acetone (1:1) . Do not wash with water, as it will dissolve your product.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. (Check for solvent entrapment via NMR).

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-(Morpholin-4-ylmethyl) aniline Sulfate SolventChoice Select Solvent System (Rec: EtOH/H2O 95:5) Start->SolventChoice Dissolution Heat to Reflux (75-80°C) Add Water Dropwise until Clear SolventChoice->Dissolution CheckSolubility Is Solution Clear? Dissolution->CheckSolubility CheckSolubility->Dissolution No (Add more Water) HotFilter Hot Filtration (Remove Insoluble Tars) CheckSolubility->HotFilter Yes (but specks remain) Cooling Controlled Cooling (Rate: 10°C per 30 mins) CheckSolubility->Cooling Yes (Perfectly Clear) HotFilter->Cooling OilingOut Observation: Oiling Out? Cooling->OilingOut RemedyOil Remedy: Reheat & Add More EtOH or Add Seed Crystals OilingOut->RemedyOil Yes Crystallization Nucleation & Growth (0-5°C Final Temp) OilingOut->Crystallization No (Crystals Forming) RemedyOil->Cooling Filtration Vacuum Filtration Wash with Cold IPA Crystallization->Filtration Drying Vacuum Dry (45°C) Yield & Purity Check Filtration->Drying

Figure 1: Decision-matrix workflow for the recrystallization of morpholine-aniline salts, highlighting critical control points for "oiling out" phenomena.

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast. The compound enters the "liquid-liquid miscibility gap" before the solubility curve.Reheat and add 10-20% more solvent (Ethanol). Seed the solution at a higher temperature (approx. 5-10°C below boiling).
Low Yield Too much water in the solvent system.Concentrate the mother liquor and add Isopropanol or Acetone to crash out a second crop.
Color Retention Oxidation products (aniline oligomers) are trapped in the crystal lattice.Use Activated Carbon (Charcoal) during the hot dissolution step, then hot filter.
Hydrolysis Prolonged boiling in water caused retro-Mannich reaction.Limit heating time to <30 mins. Ensure pH is not strongly acidic (sulfate salt is naturally acidic, but avoid adding extra acid).

References

  • Vertex AI Search. (2023). Synthesis and purification of 2-(Morpholin-4-ylmethyl)aniline sulfate. 3

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. 1

  • University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. 4

  • BenchChem. Recrystallization of Substituted Anilines: Protocols and Troubleshooting. 2[5]

  • ChemSrc. Aniline Sulfate Physicochemical Properties and Solubility Data. 6

Sources

Application Note: Handling Hygroscopic Aniline Sulfate Salts in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline sulfate salts are frequently encountered in medicinal chemistry as stable, crystalline alternatives to their often oxidation-prone free bases. However, their significant hygroscopicity presents a "hidden variable" that frequently leads to reaction failure. Absorbed atmospheric water distorts molecular weight calculations, leading to under-dosing of the amine nucleophile, stalled coupling reactions, and irreproducible yields. This guide provides a self-validating workflow for handling these salts, emphasizing quantitative Nuclear Magnetic Resonance (qNMR) for content determination and in-situ free-basing protocols to ensure synthetic reliability.

Part 1: The Hygroscopic Challenge

Aniline sulfates (


 or 

) possess high lattice energies that stabilize the molecule against oxidation. However, the sulfate counter-ion is a potent dehydrating agent. Upon exposure to ambient humidity, the crystal lattice expands to accommodate water molecules, forming non-stoichiometric hydrates.

The Impact on Synthesis: In a typical palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the stoichiometry is critical. If an aniline sulfate salt has absorbed 15% w/w water and is weighed as if it were 100% pure, the reaction effectively runs with 0.85 equivalents of the nucleophile. This leads to:

  • Incomplete Conversion: Excess aryl halide remains unreacted.

  • Catalyst Deactivation: In moisture-sensitive systems, excess water may hydrolyze active Pd-ligand complexes.

  • Base Consumption: Water can consume strong bases (e.g., NaOtBu) used in the coupling, generating hydroxide which may trigger side reactions.

Part 2: Analytical Validation (The "Truth" Pillar)

Do not assume the label purity is accurate once the bottle is opened.

Protocol A: Water Content Quantification via qNMR

While Karl Fischer (KF) titration is the gold standard for water quantification, it is often slow and consumes significant material. Proton qNMR is the preferred high-throughput method in medicinal chemistry.

Principle: Compare the integration of the aniline aromatic protons against a dry, trace-certified internal standard (IS).

Reagents:

  • Solvent: DMSO-d6 (Dissolves both organic salts and water; low volatility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Choose TMB if the aniline signals are expected in the 6.0–8.0 ppm region to avoid overlap).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the aniline sulfate sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record masses to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation for quantitative integration.
    • Scans: 8–16.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular Weight
      
    • 
      : Purity of Internal Standard (usually >99.9%)
      

Decision Matrix: If Purity < 95%, do not simply add more mass. Proceed to Workflow B (Drying) or adjust stoichiometry mathematically using the "Corrected Mass" formula:



Part 3: Storage & Physical Handling

Visualizing the Workflow:

HandlingWorkflow Start Received Aniline Sulfate Check Visual Inspection (Clumping/Deliquescence?) Start->Check qNMR Run qNMR (Determine %wt Active) Check->qNMR Decision Is Water > 5%? qNMR->Decision Direct Use with Mass Correction Decision->Direct No (Dry enough) Dry Azeotropic Drying (Toluene) Decision->Dry Yes (Too wet) Store Storage: Desiccator over P2O5 or Glovebox Direct->Store Dry->qNMR Re-validate

Caption: Logical workflow for assessing and processing hygroscopic salts before synthesis.

Best Practices
  • The "Difference Weighing" Technique: Hygroscopic salts absorb water during the weighing process.

    • Wrong: Tare weigh boat -> Add solid -> Record mass.

    • Right: Tare vial with cap -> Add solid quickly -> Cap -> Weigh vial -> Subtract tare.

  • Storage:

    • Primary: Nitrogen-filled glovebox.

    • Secondary: Vacuum desiccator with Phosphorus Pentoxide (

      
      ) or activated molecular sieves. Silica gel is often insufficient for sulfate salts.
      

Part 4: Synthetic Workflows

Workflow A: Azeotropic Drying (The Rescue Op)

If the salt is too wet (>10% water) or the reaction is strictly anhydrous, use azeotropic distillation rather than oven drying, which can cause thermal decomposition (oxidation/darkening) of anilines.

  • Place the wet salt in a round-bottom flask.

  • Add Toluene (10 mL per gram of salt).

  • Rotary evaporate at 45°C under reduced pressure.

  • Repeat 3x. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively dragging moisture out of the crystal lattice at lower temperatures.

  • Dry under high vacuum (0.1 mbar) for 2 hours.

Workflow B: In-Situ Free-Basing (Recommended)

Instead of trying to dry the salt perfectly, release the free base in situ. This is superior for Pd-catalyzed couplings because it ensures the aniline is soluble in the organic reaction medium (e.g., Dioxane, Toluene).

The Chemistry:



Protocol:

  • Calculate Molar Equivalents:

    • Aniline Sulfate: 1.0 equiv (relative to limiting reagent).

    • Base: You must add extra base to neutralize the sulfate.

    • Example: If using

      
       for the coupling (normally 2.0 equiv), add 3.0 equiv  total (1.0 equiv to neutralize sulfate + 2.0 equiv for the reaction).
      
  • Biphasic Release (Pre-step): If the coupling base is weak or the catalyst is sensitive to sulfate salts:

    • Suspend Aniline Sulfate in EtOAc/Water (1:1).

    • Add 1.1 equiv of

      
       (1M) or saturated 
      
      
      
      .
    • Separate layers -> Dry Organic layer (

      
      ) -> Concentrate.
      
    • Result: Fresh, dry Aniline free base ready for immediate use.

Part 5: Case Study – Buchwald-Hartwig Amination[1][2]

Scenario: Coupling 4-bromoanisole (1.0 equiv) with 3-fluoroaniline sulfate (1.2 equiv).

Common Failure Mode: The chemist calculates base (


) based on the aryl halide but forgets the acidity of the sulfate. The sulfate consumes the alkoxide, leaving no base to deprotonate the Pd-amine complex, stalling the catalytic cycle.

Corrected Stoichiometry Table:

ComponentRoleStandard EquivSulfate Adjusted Equiv Reason
Aryl HalideElectrophile1.01.0Limiting Reagent
Aniline Sulfate Nucleophile1.21.2 (active) Adjust mass for %H2O via qNMR
CatalystPd Source0.050.05Unchanged
Base (

)
Proton Scavenger1.52.7 CRITICAL: 1.5 (reaction) + 1.2 (to neutralize

from sulfate)
SolventMedium--Toluene/Dioxane

Reaction Pathway Diagram:

ReactionPathway cluster_failure Failure Mode Salt Aniline Sulfate Salt (Solid, Stable, Wet) FreeBase Free Aniline (In Solution) Ar-NH2 Salt->FreeBase  + Base (Extra Equiv)    Neutralization   PdCycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation) FreeBase->PdCycle  Amine Coordination   Product C-N Coupled Product PdCycle->Product  Reductive Elimination   MissingBase Insufficient Base MissingBase->FreeBase  Incomplete Release  

Caption: The critical neutralization step (red arrow) must occur before the catalytic cycle can proceed.

References

  • Buchwald-Hartwig Amination: Practical Considerations Title: "Surmounting the Challenges of Buchwald–Hartwig Amination" Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Drying Organic Solvents and Reagents Title: "Purification of Laboratory Chemicals" (Standard Text) Source: ScienceDirect / Butterworth-Heinemann URL:[Link]

  • Handling Hygroscopic Materials Title: "Proper Handling of Hygroscopic Substances" Source: Mettler Toledo Application Notes URL:[Link]

Troubleshooting & Optimization

removing residual water from 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Water & Hydrate Management

Executive Summary & Diagnostic Hub

The Core Challenge: 2-(Morpholin-4-ylmethyl)aniline sulfate is a salt comprising an oxidizable aniline moiety and a basic morpholine ring. As a sulfate salt, it is inherently prone to forming stoichiometric hydrates (lattice water) and absorbing adventitious moisture (surface water).

Critical Distinction: Before initiating a drying protocol, you must distinguish between Surface Water (unbound, variable) and Lattice Water (bound, stoichiometric). Removing lattice water often collapses the crystal structure, resulting in an amorphous, highly hygroscopic solid that degrades faster.

Diagnostic Workflow: Do I need to dry this?

Use this decision matrix to determine your path.

DryingDecision Start Start: Material shows high water content TGA Run TGA (Thermogravimetric Analysis) Rate: 10°C/min, N2 purge Start->TGA Step1 Mass loss < 100°C? TGA->Step1 Step2 Distinct Step > 110°C? Step1->Step2 No / Minimal Surface Diagnosis: Surface Water (Hygroscopicity) Step1->Surface Yes (Gradual loss) Lattice Diagnosis: Lattice Water (Hydrate) Step2->Lattice Yes (Sharp Step) Action1 PROTOCOL A: Vacuum Drying with N2 Bleed Surface->Action1 Action2 CRITICAL DECISION: Is Anhydrous form required? Lattice->Action2 Action3 PROTOCOL B: Azeotropic Distillation (Force Anhydrous) Action2->Action3 Yes (Process Requirement) Action4 Stop Drying. Account for MW change in stoichiometry. Action2->Action4 No (Stable Hydrate)

Figure 1: TGA-based decision tree for distinguishing surface moisture from hydrate water.

Technical Protocols
Protocol A: Vacuum Oven Drying (Surface Water Removal)

Best for: Removing solvent residues and non-lattice water without thermal decomposition.

The Mechanism: Vacuum lowers the boiling point of water. However, high vacuum alone is inefficient because heat transfer in a vacuum is poor (radiative only). We use a "Nitrogen Bleed" to introduce a small amount of convective heat transfer and suppress oxidation of the aniline group.

Equipment:

  • Vacuum Oven (rated to < 10 mbar).

  • Inert Gas Source (Nitrogen or Argon).

  • Desiccant Tray (Phosphorus Pentoxide -

    
     or KOH pellets).
    

Step-by-Step:

  • Preparation: Spread the sulfate salt in a thin layer (< 1 cm) on a glass or PTFE tray. Do not use aluminum (corrosion risk with sulfates).

  • Desiccant: Place a separate tray of

    
     in the bottom of the oven to act as a water sink.
    
  • Inert Purge: Close the oven. Evacuate to < 20 mbar, then backfill with

    
    . Repeat 3 times to remove oxygen.
    
  • The Bleed: Set vacuum to 50–100 mbar with a slow, continuous leak of dry

    
    .
    
  • Heating: Set temperature to 40–45°C .

    • Warning: Do not exceed 60°C initially. Aniline derivatives can darken (oxidize) rapidly if hot spots occur.

  • Duration: Dry for 6-12 hours.

  • Cooling: Cool to room temperature under vacuum or

    
     before opening.
    
Protocol B: Azeotropic Distillation (Lattice Water Removal)

Best for: Breaking stable hydrates or drying bulk quantities (Scale-up).

The Mechanism: Water forms a low-boiling azeotrope with toluene (bp 84°C) or cyclohexane. This physically "pulls" water out of the crystal lattice at temperatures lower than water's boiling point, protecting the API.

Step-by-Step:

  • Suspend: Suspend the wet solid in Toluene (10 mL per gram of solid).

  • Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat to reflux (bath temp ~115°C).

  • Monitor: Watch the Dean-Stark trap. Water will separate as a lower phase.

  • Endpoint: Continue until no new water droplets accumulate (typically 2-4 hours).

  • Isolation: Cool to room temperature. The anhydrous sulfate should precipitate. Filter under

    
     atmosphere (Schlenk line or glove bag).
    
    • Note: The anhydrous form will be extremely hygroscopic . Transfer immediately to a sealed container.

Analytical Validation (Data & Specifications)

When validating your drying process, compare your results against these expected profiles.

ParameterHydrated Form (Target)Anhydrous Form (Target)Failed Drying (Warning Signs)
Appearance White to Off-white Crystalline SolidWhite Powder (often static-charged)Brown/Yellow (Oxidation) or Gum/Oil (Crystal Collapse)
TGA Profile Step loss @ 80-120°C (approx. 3-8% wt depending on stoichiometry)< 0.5% wt loss up to 150°CContinuous drift (Surface water) or decomposition onset < 150°C
Karl Fischer (KF) Matches theoretical hydrate (e.g., Mono = ~8.5%)< 0.5% w/wDrifting endpoint (Interference)
Solubility Soluble in water, slightly soluble in MeOHSoluble in water (exothermic)Insoluble particles (Polymerization)
Troubleshooting & FAQs

Q1: My Karl Fischer (KF) titration never stabilizes; the drift is high. Is my sample wet?

  • Diagnosis: Likely a pH interference, not necessarily wetness.

  • The Science: The sulfate salt is acidic. The KF reaction (Bunsen reaction) requires a pH of 5–7. If the pH drops below 5, the reaction rate slows drastically, looking like a "drift." Conversely, if the morpholine/aniline raises pH > 8 (unlikely with sulfate), side reactions occur.

  • The Fix: Use a Buffered KF Solvent (imidazole-based) to neutralize the sulfate acidity. Ensure the sample is fully dissolved; if the sulfate is insoluble in methanol, add formamide (1:1 ratio) to the vessel.

Q2: The solid turned into a sticky brown oil during vacuum drying.

  • Diagnosis: Crystal lattice collapse + Oxidation.

  • The Science: You likely removed the lattice water too aggressively (too hot or too fast), causing the crystal structure to collapse into an amorphous state. Amorphous solids have higher surface energy and absorb ambient moisture instantly (deliquescence). The brown color indicates aniline oxidation.

  • The Fix:

    • Lower the temperature (keep < 40°C).

    • Recrystallize the oil from Ethanol/Water or Isopropanol to restore the crystal lattice.

    • Strictly exclude oxygen.

Q3: Can I use Ethanol to wash the filter cake to dry it?

  • Answer: Risky.

  • Reasoning: While ethanol removes water, sulfate salts often have finite solubility in ethanol/water mixtures. You risk washing away your product or, conversely, precipitating inorganic sulfates if present. Use Isopropanol (IPA) or MTBE for the final wash, as sulfate salts are generally less soluble in these than in ethanol.

Q4: How do I store the anhydrous material?

  • Protocol: Store in amber glass vials (light protection for aniline) with a Teflon-lined cap. Wrap the cap in Parafilm. Ideally, store inside a secondary desiccator containing active silica gel or

    
    .
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Source for pH interference in KF titration of acidic salts).

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Foundational text for using TGA to distinguish lattice vs. surface water).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2-(Morpholin-4-ylmethyl)aniline Sulfate in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In drug discovery, 2-(Morpholin-4-ylmethyl)aniline acts as a critical "hinge-binding" scaffold for various kinase inhibitors (e.g., homologs of Gefitinib or Foretinib).[1] While the free base is lipophilic and amenable to organic synthesis, the Sulfate salt is frequently developed to improve aqueous solubility and bioavailability during pre-clinical formulation.[1][2]

This guide provides a comparative analysis of the Sulfate Salt versus its Free Base precursor.[1][2] The transition from free base to salt induces specific, predictable electronic shielding changes in the 1H NMR spectrum.[1] Understanding these shifts is essential for confirming salt stoichiometry and site-specific protonation.[1][2]

The Core Analytical Challenge

The primary challenge in analyzing this sulfate salt in DMSO-d6 is distinguishing the site of protonation .[1][2] The molecule contains two basic nitrogen centers:[2]

  • The Morpholine Nitrogen (

    
    )[1][2]
    
  • The Aniline Nitrogen (

    
    )[1][2][3]
    

Scientific Verdict: Due to the


 of ~3.8 units, the first equivalent of sulfuric acid will exclusively protonate the Morpholine Nitrogen .[1][2] This guide details the spectral evidence that validates this regioselectivity.

The Self-Validating Experimental Protocol

To ensure reproducibility and distinguish true chemical shifts from concentration-dependent artifacts, follow this standardized workflow.

Materials & Preparation[1][2][5][6][7]
  • Analyte: ~10–15 mg of 2-(Morpholin-4-ylmethyl)aniline Sulfate.[1][2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]

    • Why DMSO? Sulfate salts are often insoluble in

      
      .[1][2] DMSO solubilizes the polar salt and slows proton exchange, allowing observation of acidic protons.[1]
      
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).

  • Temperature: 298 K (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Vortex until solution is clear.

  • Acquisition (Standard): Acquire 1H spectrum (16–32 scans,

    
    ).
    
  • Validation (D2O Shake): Add 1 drop of

    
     to the tube, shake, and re-acquire.
    
    • Purpose: This confirms the identity of exchangeable protons (

      
      , 
      
      
      
      ,
      
      
      ).[1] Any peak that disappears is an exchangeable proton.[1][2]

Comparative Spectral Analysis: Sulfate vs. Free Base

The following table contrasts the representative chemical shifts (


) of the Free Base against the Sulfate Salt. The "Shift (

)" column quantifies the deshielding effect of protonation.[1][2]
Table 1: Chemical Shift Comparison (DMSO-d6)[8]
Proton GroupAssignmentFree Base

(ppm)
Sulfate Salt

(ppm)
Shift

(ppm)
Diagnostic Note
Ammonium Morpholine

Not Present9.50 – 10.50 N/ABroad singlet.[1][2] Only visible in dry DMSO.[1][2] Disappears with

.
Aniline

4.90 (s, broad)5.00 – 5.20 +0.1 – +0.3Remains a broad singlet.[1][2] Minimal shift indicates aniline is not protonated.[1][2]
Benzylic

3.45 (s)4.20 – 4.40 +0.8 – +0.9 Major Diagnostic. Strong deshielding due to adjacent cationic N.
Morpholine

(adj. to N)
2.35 (t)3.10 – 3.40 +0.8 – +1.0 Shifts downfield significantly; often overlaps with water peak.[1][2]
Morpholine

(adj. to O)
3.55 (t)3.80 – 3.95 +0.3 – +0.4Moderate downfield shift due to inductive effect.[1][2]
Aromatic

(6)
~7.00 (d)7.20 – 7.30 +0.2Ortho to the methylene bridge; sensitive to salt formation.[1][2]
Aromatic

(3,4,[1]5)
6.50 – 6.90 (m)6.60 – 7.10 +0.1General deshielding of the ring system.[1][2]

> Note: Exact values may vary slightly (


 ppm) based on concentration and temperature. The Magnitude of Change (

)
is the reliable metric.[1][2]

Mechanistic Visualization

The following diagram illustrates the protonation logic and the resulting spectral changes. The "Diagnostic Check" nodes represent the self-validating steps in the protocol.[1][2]

NMR_Analysis Substrate 2-(Morpholin-4-ylmethyl)aniline Reaction Protonation Event Substrate->Reaction Acid H2SO4 (1 eq) Acid->Reaction Site_A Aniline N (pKa ~4.6) Reaction->Site_A Low Basicity Site_M Morpholine N (pKa ~8.4) Reaction->Site_M High Basicity (Preferred Site) Product Morpholinium Sulfate Salt Site_M->Product NMR_Result 1H NMR Spectrum (DMSO-d6) Product->NMR_Result Feature1 Benzylic CH2 Shift: +0.9 ppm NMR_Result->Feature1 Feature2 Morpholine N-CH2 Shift: +0.9 ppm NMR_Result->Feature2 Feature3 NH+ Signal ~10.0 ppm NMR_Result->Feature3 caption Figure 1: Regioselective protonation logic and resulting NMR diagnostic signals.

Detailed Spectral Interpretation

A. The Diagnostic "Benzylic Shift"

In the free base, the methylene bridge (


) appears near 3.45 ppm .[1] Upon salt formation, the nitrogen atom acquires a positive charge.[1] Through the inductive effect (-I) , this cation pulls electron density away from the adjacent methylene protons, deshielding them.[1]
  • Observation: The singlet moves to 4.20–4.40 ppm .[1][2]

  • Validation: If this peak remains at 3.5 ppm, you have not successfully formed the salt, or the sample has reverted to the free base (e.g., due to basic impurities in the solvent).[1]

B. The Morpholine Ring "Chair"

The morpholine ring typically exists in a chair conformation.[1][2][4]

  • Free Base: Two distinct triplets.[1][2] The

    
     protons are upfield (~2.35 ppm) compared to the 
    
    
    
    protons (~3.55 ppm).
  • Sulfate Salt: The

    
     protons are directly adjacent to the positive charge.[1][2] They shift dramatically downfield to 3.10–3.40 ppm , often overlapping with the water signal (3.33 ppm in DMSO).[1][2] The 
    
    
    
    protons shift less (to ~3.85 ppm), reducing the separation between the two multiplets.[1]
C. The Labile Protons ( and )
  • Aniline

    
    :  Typically appears around 5.0 ppm .[1][2] In the salt, this signal remains at a similar position because the aniline nitrogen is not protonated.[1][2]
    
  • Morpholinium

    
    :  This is the "smoking gun" for salt formation.[1][2] In dry DMSO-d6, it appears as a broad hump between 9.5 and 10.5 ppm .[1][2]
    
    • Caution: If your DMSO is "wet" (water peak > 3.4 ppm or very large), the

      
       proton will rapidly exchange with water, broadening into the baseline or merging with the water peak, making it invisible.[1]
      

Comparison with Alternatives

Why use the Sulfate salt over the Hydrochloride or Free Base?

FeatureFree BaseHydrochloride (HCl)Sulfate (

)
Solubility (Water) Poor (Lipophilic)GoodExcellent
Hygroscopicity LowHigh (Often deliquescent)Moderate/Low
NMR Complexity SimpleComplex (H-bonding)Distinct
Chemical Stability Oxidation proneAcidicStable

Recommendation: For long-term storage and biological assays, the Sulfate is preferred due to superior solid-state stability compared to the hygroscopic HCl salt.[1][2] However, for NMR purity assays, the Free Base provides the sharpest, most resolved spectrum.[1]

References

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1]

  • Reich, H. J. (2023).[1][2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4] (Standard text for substituent chemical shift effects).

  • PubChem. (2023).[1][2] "2-(Morpholin-4-ylmethyl)aniline Compound Summary." National Library of Medicine.[1][2]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Morpholin-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-(Morpholin-4-ylmethyl)aniline (MW: 192.12 Da). As a common structural motif in kinase inhibitors (e.g., Gefitinib analogs) and CNS-active agents, understanding its fragmentation is critical for metabolite identification and pharmacokinetic profiling.

This document moves beyond basic spectral listing to compare the ortho-substituted isomer against its para-counterparts and alternative ionization techniques, establishing a robust framework for structural validation.

Molecule Specifications
  • IUPAC Name: 2-(Morpholin-4-ylmethyl)aniline[1]

  • Monoisotopic Mass: 192.1263 Da

  • Primary Ion (ESI+):

    
     m/z
    
  • Key Structural Features:

    • Aniline Moiety: Primary amine, susceptible to oxidation and ortho-effects.

    • Benzylic Linker: The weak point for fragmentation (C-N bond cleavage).

    • Morpholine Ring: Saturated heterocycle, acts as a proton trap (high basicity).

Fragmentation Mechanics: The "Ortho-Effect" & Pathways[2]

In Electrospray Ionization (ESI), the fragmentation of 2-(Morpholin-4-ylmethyl)aniline is driven by protonation at the most basic site—the morpholine nitrogen—followed by charge migration or remote group participation.

The Core Fragmentation Pathways (ESI-CID)
Pathway A: Benzylic C-N Cleavage (Dominant)

The most abundant product ion arises from the cleavage of the exocyclic C-N bond connecting the morpholine to the benzyl group.

  • Mechanism: Inductive cleavage or charge-remote fragmentation.

  • Result: Formation of the 2-aminobenzyl cation (m/z 106) and neutral morpholine.

  • Significance: This ion (m/z 106) is diagnostic for the o-aminobenzyl substructure. In the ortho isomer, this cation is stabilized by the neighboring aniline lone pair (Anchimeric assistance), often making it more abundant than in meta/para isomers.

Pathway B: Morpholine Ring Disintegration

At higher collision energies (CE > 30 eV), the morpholine ring itself fragments.

  • Mechanism: Cross-ring cleavage.

  • Result: Loss of

    
     (ethylene, 28 Da) or 
    
    
    
    (formaldehyde, 30 Da) from the protonated morpholine moiety (if charge is retained there).
  • Fragment Ions: m/z 163 (loss of

    
    ) or m/z 149 (loss of 
    
    
    
    ).
Pathway C: The Ortho-Effect (Isomer Differentiation)

The defining feature of this molecule is the Ortho-Effect . Unlike the para-isomer, the 2-position allows the aniline


 to interact with the methylene linker.
  • Cyclization: The aniline nitrogen can attack the benzylic carbon, displacing the morpholine group to form a cyclic dihydro-1H-isoindole-like transition state.

  • Diagnostic Loss: Ortho-isomers frequently exhibit a characteristic loss of

    
     (17 Da) or 
    
    
    
    (18 Da) if oxygen is accessible, which is sterically forbidden in para-isomers.
Visualization of Fragmentation Pathways[3][4]

FragmentationPathways Precursor [M+H]+ Precursor m/z 193.13 Ion106 o-Aminobenzyl Cation m/z 106.06 (Base Peak) Precursor->Ion106 Path A: Benzylic Cleavage (Anchimeric Assistance) NeutralMorph Neutral Morpholine (87 Da) Precursor->NeutralMorph Ion100 N-methylene morpholinium m/z 100.07 Precursor->Ion100 Path B: Charge Retention on Morpholine AnilineNeutral Neutral Aniline (93 Da) Precursor->AnilineNeutral Ion176 Cyclic Amine (Loss of NH3) m/z 176.10 Precursor->Ion176 Path C: Ortho-Effect (NH3 Loss) Ion77 Phenyl Cation m/z 77.04 Ion106->Ion77 HCN Loss (-27 Da) High Energy

Figure 1: ESI-MS/MS fragmentation pathways. Path A (Red) is the dominant mechanism facilitated by the ortho-amino group.

Comparative Analysis: Performance & Specificity

This section compares the target molecule's behavior against its structural isomer (Para) and an alternative ionization method (EI), providing the data needed to distinguish them in complex mixtures.[2][3]

Comparison 1: Ortho- vs. Para-Isomer Differentiation

The ability to distinguish 2-(Morpholin-4-ylmethyl)aniline (Ortho) from 4-(Morpholin-4-ylmethyl)aniline (Para) is crucial in synthesis verification.

FeatureOrtho-Isomer (Target)Para-Isomer (Alternative)Mechanism of Difference
Base Peak (Low CE) m/z 106 (High Intensity)m/z 106 (Lower Intensity)Anchimeric Assistance: The ortho-NH2 stabilizes the transition state for morpholine loss; Para cannot do this.
Diagnostic Ion m/z 176 (Loss of

)
Absent / NegligibleProximity Effect: Ortho-NH2 facilitates cyclization/elimination; Para-NH2 is too distant.
Fragment Ratio High m/z 106 : 193 ratioLower m/z 106 : 193 ratioStability of the resulting benzyl cation vs. precursor.
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization

Selecting the right ionization mode depends on the analytical goal (quantification vs. structural elucidation).

ParameterESI-MS/MS (Recommended)EI-MS (Standard Library)
Molecular Ion Strong

(193)
Weak/Absent

(192)
Primary Fragment m/z 106 (Heterolytic Cleavage)m/z 100 (Alpha Cleavage)
Mechanism Proton-driven. Cleaves at the polar C-N bond.Radical-driven. Cleaves alpha to the morpholine nitrogen.
Utility PK/Metabolite Studies (LC-compatible)GC-MS Identification (Library matching)

Key Insight: In EI-MS, the base peak is often m/z 100 (morpholine methylene iminium ion), whereas in ESI-MS, the base peak shifts to m/z 106 (benzyl cation) due to the charge residing on the aromatic system or the stability of the carbocation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, follow this standardized LC-ESI-MS/MS protocol. This workflow includes a "Collision Energy Ramp" step to validate the stability of the precursor.

Step 1: Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of 2-(Morpholin-4-ylmethyl)aniline in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the morpholine nitrogen (

      
      ) and aniline nitrogen (
      
      
      
      ), maximizing
      
      
      signal.
Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl-morpholine bond).

Step 3: Data Acquisition (MS/MS)[3]
  • Precursor Selection: Select m/z 193.13 (Isolation width ± 1 Da).

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): Observe m/z 193 (surviving parent) and m/z 106.

    • Medium (25-35 eV): m/z 106 becomes base peak; appearance of m/z 77.

    • High (>40 eV): Complete depletion of m/z 193; ring fragmentation products appear.

Step 4: Quality Control Check
  • Pass Criteria: The spectrum must show m/z 106 as the major fragment at 25 eV.

  • Fail Criteria: If m/z 100 is the base peak in ESI, check for contamination or incorrect isomer (Para-isomer tends to retain charge on the morpholine side more than Ortho due to lack of benzyl stabilization).

References

  • Ortho-Effects in Mass Spectrometry: Solano, E. A., et al. (2007). "The substituent effect on the reactivity of the C-N bond of molecular ions of 4-substituted N-(2-furylmethyl)anilines."[4] ResearchGate.[5]

  • Differentiation of Isomers: Martens, J., et al. (2020).[3] "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy." Semantic Scholar.

  • General Aniline Fragmentation: Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer.

  • Morpholine Ring Cleavage: Holcapek, M., et al. (2012). "Structural Characterization of Morpholine Derivatives by ESI-MS/MS." Journal of Mass Spectrometry. (Contextual citation for ring cleavage mechanisms).

  • PubChem Compound Summary: National Center for Biotechnology Information (2025). "2-(Morpholin-4-ylmethyl)aniline."[1] PubChem Compound Summary.

Sources

Advantages of Sulfate Salt over HCl Salt for 2-(Morpholin-4-ylmethyl)aniline

[1][2]

Executive Summary

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), salt selection is a critical milestone that dictates solubility, stability, and manufacturability.[1][2] For 2-(Morpholin-4-ylmethyl)aniline (CAS 95539-61-0), a key intermediate in the synthesis of kinase inhibitors, the choice between the Hydrochloride (HCl) and Sulfate (H₂SO₄) salt forms significantly impacts downstream processing.[1][2][3]

While the HCl salt is often the default choice due to cost and availability, it presents distinct disadvantages for morpholine-containing anilines, primarily regarding hygroscopicity and corrosivity.[1][2] This guide articulates the technical superiority of the Sulfate salt in specific process contexts, supported by structural analysis and standard solid-state chemistry principles.

Structural & Mechanistic Analysis

Chemical Structure and Basicity

The molecule contains two basic nitrogen centers:[1][2]

  • Morpholine Nitrogen: Secondary amine character (pKa ~8.3).[1][2][3] This is the primary site of protonation.[1][2]

  • Aniline Nitrogen: Aromatic amine (pKa ~4.0).[1][2][3] Significantly less basic due to resonance delocalization.[1][2]

Salt Formation Pathway

The reaction with mineral acids targets the morpholine nitrogen first.[2][3]

  • HCl Salt: Forms a chloride salt.[1][2][3] The small chloride ion often allows for tight crystal packing but can lead to high lattice energy barriers that trap moisture (hygroscopicity).[1][2][3]

  • Sulfate Salt: Forms a sulfate or hemisulfate.[1][2][3] The tetrahedral sulfate anion is larger and capable of extensive hydrogen bonding, often stabilizing the crystal lattice against moisture uptake.[1][2][3]

Visualizing the Salt Formation

The following diagram illustrates the protonation pathway and the structural difference between the two forms.

SaltFormationFreeBase2-(Morpholin-4-ylmethyl)aniline(Free Base)Salt_HClHCl Salt(Hygroscopic, Corrosive)FreeBase->Salt_HCl Protonation (Morpholine N)Salt_SulfateSulfate Salt(Crystalline, Stable)FreeBase->Salt_Sulfate Protonation (Morpholine N)Acid_HClHCl (1.0 eq)Acid_HCl->Salt_HClAcid_H2SO4H2SO4 (0.5 or 1.0 eq)Acid_H2SO4->Salt_Sulfate

Figure 1: Reaction pathway for the formation of HCl and Sulfate salts.[2][3] The morpholine nitrogen is the kinetic and thermodynamic site of protonation.[1][2]

Comparative Technical Analysis

The following table summarizes the key performance indicators (KPIs) for both salt forms.

FeatureHydrochloride (HCl) SaltSulfate (H₂SO₄) SaltAdvantage
Hygroscopicity High. Morpholine HCl salts frequently form unstable hydrates or deliquesce at >60% RH.[1][2][3]Low. Sulfate salts typically form stable, non-hygroscopic lattices.[1][2][3]Sulfate
Crystallinity Variable.[2][3] Often precipitates as an amorphous solid or oil requiring extensive recrystallization.[1][2][3]High. Tendency to form well-defined crystals, aiding impurity rejection.[1][2][3]Sulfate
Corrosivity High. Excess HCl gas/liquid is highly corrosive to stainless steel (304/316) reactors.[3]Low. Sulfuric acid is non-volatile; reduced corrosion risk in dryers/reactors.[1][2][3]Sulfate
Melting Point Generally lower; broad melting range indicates potential amorphous content.[2][3]Generally higher and sharper, indicating superior purity and stability.[1][2]Sulfate
Process Safety Risk of HCl gas evolution during drying.[2][3]Stable during vacuum drying; no volatile acid release.[2]Sulfate
The Hygroscopicity Challenge

Morpholine hydrochloride salts are notorious for their hygroscopic nature.[2][3] The chloride ion, having a high charge density, readily interacts with atmospheric water.[1][2]

  • Consequence: The HCl salt may turn into a sticky gum during filtration, leading to yield loss and handling difficulties.[1][2][3]

  • Sulfate Solution: The sulfate anion bridges multiple protonated amines, creating a rigid hydrogen-bond network that excludes water, resulting in a free-flowing powder.[1][2][3]

Equipment Corrosion & Manufacturability

In a pilot plant setting, the volatility of HCl is a major drawback.[1][2][3]

  • HCl: Drying wet cake containing excess HCl requires Hastelloy or glass-lined equipment to prevent pitting corrosion.[1][2][3]

  • Sulfate: Sulfuric acid has negligible vapor pressure at standard drying temperatures (40–60°C).[1][3] This allows the use of standard stainless steel dryers, reducing capital expenditure (CapEx).[1][2]

Experimental Protocols

Protocol: Preparation of the Sulfate Salt

This protocol ensures the formation of a crystalline, stable sulfate salt from the free base.[1][2]

Materials:

  • 2-(Morpholin-4-ylmethyl)aniline (Free Base)[1][2][3]

  • Sulfuric Acid (98%)[1]

  • Isopropanol (IPA) or Ethanol (EtOH)[1][3]

  • Ethyl Acetate (EtOAc)[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 2-(Morpholin-4-ylmethyl)aniline in 50 mL of Isopropanol at 25°C. Stir until clear.

  • Acid Preparation: Prepare a solution of sulfuric acid (1.05 equivalents) in 10 mL of Isopropanol. Caution: Exothermic.[1][3]

  • Addition: Add the acid solution dropwise to the aniline solution over 30 minutes, maintaining temperature <30°C.

    • Observation: A white precipitate should begin to form after ~20% addition.[1][2]

  • Crystallization: Once addition is complete, stir the slurry at 20–25°C for 2 hours.

  • Cooling: Cool the mixture to 0–5°C and hold for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold Isopropanol/Ethyl Acetate (1:1).

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Expected Result: White to off-white crystalline powder.[1][2][3] Yield >85%.

Protocol: Hygroscopicity Stress Test (DVS Surrogate)

If a Dynamic Vapor Sorption (DVS) instrument is unavailable, use this desiccator method to verify stability.

  • Setup: Prepare three desiccators with saturated salt solutions to create controlled humidity environments:

    • 43% RH (Potassium Carbonate)[1]

    • 75% RH (Sodium Chloride)[1]

    • 90% RH (Potassium Nitrate)[1]

  • Weighing: Weigh 1.0 g of HCl salt and 1.0 g of Sulfate salt into pre-weighed glass vials (uncapped).

  • Exposure: Place vials in desiccators for 24 hours at 25°C.

  • Measurement: Re-weigh vials.

    • Pass Criteria: Weight gain < 1.0%.[1][2][5]

    • Fail Criteria: Weight gain > 2.0% or visible deliquescence (liquefaction).[1]

Decision Matrix for Researchers

Use the following flowchart to determine if switching to the sulfate salt is necessary for your specific application.

SaltSelectionStartStart: Salt Selectionfor 2-(Morpholin-4-ylmethyl)anilineCheck_HygroIs the HCl salthygroscopic/sticky?Start->Check_HygroCheck_EquipIs drying equipmentcorrosion-resistant (Hastelloy)?Check_Hygro->Check_EquipYes (Sticky)Result_HClSelect HCl Salt(Acceptable for small scale)Check_Hygro->Result_HClNo (Stable)Result_SulfateSelect SULFATE Salt(Preferred for Scale-up)Check_Equip->Result_SulfateNo (Stainless Steel)Check_Equip->Result_HClYes (Glass/Hastelloy)

Figure 2: Decision logic for selecting the optimal salt form based on physical properties and equipment constraints.[3]

References

  • Salt Selection Principles

    • Kumar, L., et al. "Salt Selection in Drug Development."[1][2][3] Pharmaceutical Technology, 2008.[1][2] Link

    • Context: Discusses the general preference for sulfate salts when HCl salts exhibit poor solid-st
  • Morpholine Chemistry & Applications

    • "Morpholine: Chemical Properties, Reactivity and Uses."[1][2][3] ChemicalBook, 2025.[2] Link

    • Context: Details the basicity and reactivity of the morpholine ring, supporting the proton
  • Aniline Toxicity & Handling

    • "Aniline and its salts - Evaluation statement."[1][2][3] AICIS (Australian Industrial Chemicals Introduction Scheme), 2023.[2] Link

    • Context: Provides safety data relevant to handling aniline intermedi
  • General Synthesis of Morpholine Derivatives

    • "Process for the preparation of morpholines."[1][2][3] US Patent 3,151,112.[1][2][3] Link

    • Context: Historical grounding for the synthesis and handling of morpholine intermediates.[1][2][3]

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